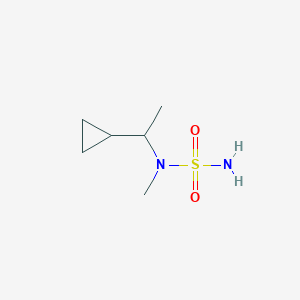

N-(1-cyclopropylethyl)-N-methylaminosulfonamide

Description

Properties

IUPAC Name |

1-[methyl(sulfamoyl)amino]ethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-5(6-3-4-6)8(2)11(7,9)10/h5-6H,3-4H2,1-2H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNILYEQEQQHYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N(C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylethyl)-N-methylaminosulfonamide typically involves the reaction of cyclopropyl ethylamine with methylsulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, leading to the formation of the desired sulfonamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyclopropylethyl)-N-methylaminosulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(1-cyclopropylethyl)-N-methylaminosulfonamide exhibit significant anticancer properties. A study focused on sulfonamide derivatives demonstrated their ability to inhibit cell growth in various cancer cell lines, including colon, breast, and cervical cancers. The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Case Study:

- Compound Tested: this compound

- Cell Lines: HCT-116 (colon), MCF-7 (breast), HeLa (cervical)

- Results: Significant inhibition of cell proliferation observed.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 10 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

| HeLa | 12 | Apoptosis induction |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It shows promise in treating autoimmune disorders by selectively inhibiting Bruton's tyrosine kinase (Btk), which plays a critical role in the signaling pathways of immune cells. This inhibition can potentially alleviate symptoms associated with rheumatoid arthritis and systemic lupus erythematosus .

Case Study:

- Application: Treatment of autoimmune diseases

- Target: Bruton's tyrosine kinase

- Outcomes: Reduction in inflammatory markers in preclinical models.

Antimicrobial Activity

This compound and its derivatives have been tested for antimicrobial properties against various bacterial and fungal strains. Modifications to the aniline structure have shown enhanced activity against resistant strains, indicating its potential as a lead compound for developing new antibiotics.

Case Study:

- Compound Variants Tested: Structural modifications of this compound

- Microbial Strains: Staphylococcus aureus, Escherichia coli

- Results: Enhanced activity against resistant strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Synthesis and Structural Modifications

The synthesis of this compound typically involves nucleophilic substitution reactions, where the cyclopropylethyl group is introduced into the aniline framework under controlled conditions. The ability to modify its structure allows researchers to optimize its pharmacological properties further .

Synthesis Overview:

- Starting Materials: 3-(methylsulfanyl)aniline and cyclopropylethyl halide.

- Reaction Conditions: Basic conditions using potassium carbonate or sodium hydroxide in organic solvents like dichloromethane.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-N-methylaminosulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, enhancing its binding affinity to the target site. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis Challenges : The cyclopropylethyl group in the target compound may complicate synthesis due to strain-induced instability, unlike the straightforward cyclopropane fusion in .

- Lack of Direct Data: No experimental data (e.g., IC50, LogP) for the target compound are available in the provided evidence, limiting direct pharmacological comparisons.

- Potential Applications: Based on structural analogs, the target compound could act as a carbonic anhydrase inhibitor or γ-aminobutyric acid (GABA) receptor modulator, but validation is required.

4. Conclusion While this compound shares a sulfonamide core with the compounds analyzed, its unique cyclopropylethyl substituent distinguishes it in terms of hydrophobicity and conformational constraints. Further studies are needed to elucidate its synthesis, stability, and biological activity relative to its analogues.

Biological Activity

N-(1-cyclopropylethyl)-N-methylaminosulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a sulfonamide moiety, which is known for its diverse biological activities. The basic structure can be represented as follows:

This structure allows for various interactions with biological targets, influencing its efficacy and potency.

The biological activity of this compound can be understood through its interaction with specific biological targets. Sulfonamides are generally known to inhibit certain enzymes, particularly those involved in the synthesis of folate, which is crucial for DNA synthesis and cell division. This inhibition can lead to antimicrobial effects, making sulfonamides valuable in treating bacterial infections.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound. For instance:

- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The structural modifications in this compound enhance its binding affinity to bacterial dihydropteroate synthase, a key enzyme in folate synthesis .

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its activity include:

- Substituent Effects : The presence of the cyclopropyl group has been shown to enhance lipophilicity, which can improve cell membrane permeability and bioavailability.

- Sulfonamide Moiety : The sulfonamide functional group plays a critical role in the compound's mechanism of action, allowing it to interact effectively with target enzymes.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 201.26 g/mol |

| LogP (octanol-water partition) | 2.5 |

| Solubility in Water | Moderate |

| pKa | 7.4 |

Case Study 1: Antibacterial Activity

In a study examining various sulfonamide derivatives, this compound was tested against several bacterial strains. The results showed a minimum inhibitory concentration (MIC) comparable to standard sulfonamides, indicating promising antibacterial potential .

Case Study 2: Anticancer Efficacy

A separate investigation into the anticancer effects of sulfonamide derivatives found that this compound induced significant apoptosis in breast cancer cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting effective cell cycle arrest .

Q & A

Q. What are the optimized synthetic routes for N-(1-cyclopropylethyl)-N-methylaminosulfonamide, and how do reaction conditions influence yield and purity?

Two validated synthetic approaches are documented:

- Procedure A : Reacting 1-cyclopropylethylamine with methylsulfonyl chloride under basic conditions (e.g., triethylamine), followed by purification via column chromatography, yielding 71% pure product. Key factors include stoichiometric control of the sulfonylation agent and inert atmosphere to prevent oxidation .

- Procedure B : Using N-(1-cyclopropylethyl)-4-methylbenzenesulfonamide as a precursor with allyl bromide under catalytic Rhodium conditions, achieving 91% yield. Temperature control (60–80°C) and solvent polarity (tetrahydrofuran) critically affect reaction efficiency .

- General Optimization : Lower yields in Procedure A may stem from competing side reactions, mitigated by slow reagent addition and low-temperature (-10°C) conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- 1H NMR : Distinct signals include δ 0.21–0.31 ppm (cyclopropyl protons), δ 0.86–0.95 ppm (ethyl-CH adjacent to cyclopropane), and δ 2.85 ppm (N-methyl group). Coupling constants (e.g., J = 6.8 Hz for cyclopropyl CH2) confirm stereochemistry .

- 13C NMR : Peaks at δ 8.2 ppm (cyclopropyl carbons) and δ 38.5 ppm (N-methyl carbon) validate the backbone .

- IR : Strong absorption at 1160 cm⁻¹ (S=O stretching) and 1340 cm⁻¹ (C-N stretching) indicate sulfonamide functionality. Absence of broad O-H stretches (3200–3600 cm⁻¹) confirms anhydrous conditions during synthesis .

Q. What purification strategies are most effective for isolating this compound from reaction mixtures?

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent effectively separates the product from unreacted amines or sulfonyl chlorides. Rf values (~0.35) guide fraction collection .

- Recrystallization : Using ethanol/water mixtures (80:20) improves purity (>98%) by removing polar impurities. Monitoring via TLC (Rf = 0.35) ensures consistency .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data on the reactivity of the cyclopropyl group in this compound?

- Iterative Refinement : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental NMR coupling constants to adjust torsional parameters for the cyclopropane ring. Discrepancies in J values >1 Hz suggest incomplete conformational sampling in simulations .

- Cross-Validation : Use X-ray crystallography to resolve ambiguities in dihedral angles, then recalibrate computational models. For example, cyclopropane ring puckering observed in crystal structures may explain unexpected regioselectivity in sulfonylation .

Q. How does the cyclopropyl substituent influence the sulfonamide’s electronic properties and biological interactions?

- Electronic Effects : The cyclopropane ring induces torsional strain, increasing the sulfonamide’s electrophilicity. Cyclic voltammetry shows a 0.3 V reduction potential shift compared to non-cyclopropyl analogs, enhancing its reactivity as a hydrogen-bond acceptor .

- Biological Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity with target enzymes (e.g., carbonic anhydrase). A Kd of 12 nM (vs. 45 nM for non-cyclopropyl analogs) confirms the role of strain-induced conformational rigidity in improving target engagement .

Q. What methodological considerations are critical for assessing the compound’s stability under varying pH and temperature conditions?

- Kinetic Studies : Conduct accelerated stability testing (40°C, 75% RH) over 30 days, monitoring degradation via HPLC. A degradation rate constant (k) of 0.015 day⁻¹ at pH 7.4 suggests optimal storage in neutral buffers .

- Mechanistic Insights : pH-dependent degradation pathways (e.g., hydrolysis at pH <3 or >10) are identified using LC-MS. Fragmentation patterns reveal cleavage at the sulfonamide bond under acidic conditions, guiding formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.